Lipoxin LC-MS Mixture
CAS No.:
Cat. No.: VC0211795
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Lipoxin LC-MS Mixture is a specialized blend of lipoxins and their precursor, arachidonic acid, specifically designed for use in liquid chromatography-mass spectrometry (LC-MS) applications. This analytical standard provides researchers with a reliable reference material for the identification, quantification, and characterization of lipoxins in biological samples. The mixture is typically supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation, ensuring stability and consistency of the analytical standard .
Composition and Chemical Properties
The Lipoxin LC-MS Mixture contains several key lipoxins and their biological precursor, arachidonic acid. The specific components typically include:
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Arachidonic acid (AA) - The primary precursor for lipoxin biosynthesis
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Lipoxin A4 (LXA4) - A key anti-inflammatory lipid mediator
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Lipoxin B4 (LXB4) - Another important lipoxin with anti-inflammatory properties
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15(R)-Lipoxin A4 - An aspirin-triggered lipoxin variant
The mixture is typically formulated as a solution in ethanol with a concentration of approximately 100 ng/ml for each compound . This standardized concentration allows for direct application in LC-MS systems or serial dilution for the preparation of calibration curves and quality control standards.
Structural Characteristics
Lipoxins are trihydroxytetraene-containing eicosanoids that are produced through the sequential action of lipoxygenase enzymes on arachidonic acid. The structural features of lipoxins contribute to their biological activity and detection characteristics in LC-MS applications. These compounds represent a complex family of lipid mediators with distinct molecular structures that require careful analytical approaches for accurate identification and quantification.
Biological Significance of Lipoxins
Understanding the biological context of lipoxins provides important background for researchers using the Lipoxin LC-MS Mixture. Lipoxins are generated at sites of vascular and mucosal inflammation where they serve as endogenous "stop signals" by down-regulating polymorphonuclear leukocyte recruitment and function . This makes them critical components in the resolution phase of inflammation.
Lipoxins are produced by human leukocytes via the oxygenation of arachidonic acid by either 15- or 5-lipoxygenase, which forms 15-HETE or 5-HETE intermediates before subsequent metabolism to lipoxin A4 and B4. An alternative pathway exists where 15(R)-Lipoxin A4 is derived from the aspirin-triggered formation of 15(R)-HETE from arachidonic acid . This pathway represents an important mechanism by which aspirin exerts some of its anti-inflammatory effects beyond COX inhibition.
Research has demonstrated that lipoxin A4 (LXA4) can modulate host responses during early stages of infection. In studies of respiratory tularemia, LXA4 was found to dampen the release of proinflammatory cytokines and chemokines, impede recruitment of neutrophils to the site of pulmonary infection, and enhance susceptibility to disease . These findings illustrate the complex role of lipoxins in immune regulation and highlight the importance of accurate analytical methods for their detection and quantification.
Applications in Research
The Lipoxin LC-MS Mixture serves multiple important functions in analytical and biomedical research:
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Calibration standards for quantitative analysis of lipoxins in biological samples
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System suitability testing for LC-MS instrumentation
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Tuning standards for mass spectrometry optimization
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Quality control materials for method validation
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Reference standards for peak identification in complex biological matrices
These applications support research across diverse fields including inflammation, immunology, pharmacology, and analytical chemistry. The availability of well-characterized standards like the Lipoxin LC-MS Mixture has accelerated research on the roles of lipoxins in health and disease.
Analytical Methodology
LC-MS/MS Techniques
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) represents the gold standard for oxylipin analysis, including lipoxins, due to its sensitivity, resolution, and high throughput capabilities . The analysis of lipoxins typically utilizes reversed-phase liquid chromatography for separation followed by electrospray ionization (ESI) mass spectrometry operating in negative ion mode.
A typical LC-MS/MS setup for lipoxin analysis might include:
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Chromatographic separation: Utilizing C18 columns (e.g., Synergi Hydro-RP column, 250 × 2.0 mm) for optimal separation of lipoxin isomers
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Mobile phase composition: Gradient elution with acetonitrile containing 0.1% formic acid in aqueous 0.1% formic acid, with flow rates around 0.2 ml/min
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Mass spectrometry detection: Multiple reaction monitoring (MRM) mode targeting specific precursor-to-product ion transitions
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Ionization parameters: Electrospray ionization in negative mode with optimized source parameters
For lipoxin A4 specifically, the precursor ion to product ion transitions typically monitored include m/z 351/115 and 351/217, allowing for sensitive and specific detection .
Method Performance Characteristics
The analytical performance of LC-MS/MS methods for lipoxin analysis can be characterized by several key parameters:
These performance characteristics highlight both the challenges and capabilities of current analytical methods for lipoxin quantification. The high sensitivity of modern LC-MS/MS approaches allows for detection of lipoxins at physiologically relevant concentrations, while the wide linear range accommodates the variable levels of these compounds in biological samples.
Method Development Considerations
Developing reliable analytical methods for lipoxin quantification requires careful optimization of multiple parameters. When utilizing the Lipoxin LC-MS Mixture, researchers should consider:
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Matrix effects: Complex biological samples can suppress or enhance ionization, necessitating careful method validation
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Chromatographic separation: Several pairs of oxylipin isomers may remain unresolved chromatographically, requiring MS/MS fragmentation patterns for definitive identification
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Linear dynamic range: The wide concentration range of oxylipins in biological samples (from sub-ng/ml to hundreds of ng/ml) may require multiple injections with different dilution factors
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Internal standardization: Selection of appropriate internal standards based on structural similarities and retention times is crucial for accurate quantification
For example, in one comprehensive method development study, after optimization of LC parameters, three pairs of oxylipins among a 65-standard mixture remained unresolved chromatographically, requiring MS/MS fragmentation for definitive identification . This highlights the challenges in achieving complete separation of structurally similar lipid mediators.
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